Raffinose
Overview
Description
Raffinose is a trisaccharide composed of galactose, glucose, and fructose that is found in various beans, vegetables, and whole grains. It belongs to a family of oligosaccharides known as raffinose family oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose or glucose. The absence of α-galactosidase in the digestive tract of humans and other monogastric animals means that RFOs can cause intestinal disturbances such as flatulence following the ingestion of legume-derived products (Zhang et al., 2019).
Synthesis Analysis
The synthesis of RFOs involves the action of the enzyme galactinol synthase (GolS), which catalyzes the first step in the synthesis pathway of RFOs by synthesizing galactinol from UDP-D-galactose and myo-inositol. GolS genes are identified in various plant species and are involved in a wide variety of responses, including the transport of carbohydrates and protection against biotic and abiotic stresses (Santos & Vieira, 2020).
Molecular Structure Analysis
Raffinose’s molecular structure consists of a galactose molecule linked to sucrose (a disaccharide of glucose and fructose) through an α(1→6) glycosidic bond. This structure is crucial for its role in plant physiology, including its contributions to plant energy storage and stress response mechanisms, as well as its implications for human nutrition and health due to its indigestibility in the upper gut and subsequent fermentation in the lower gut (Banti, 2021).
Chemical Reactions and Properties
Raffinose and related oligosaccharides are involved in several chemical reactions, particularly those concerning their biosynthesis and degradation. The enzymatic degradation mechanism of RFOs involves α-galactosidases from botanic and microbial sources. Understanding these reactions is essential for exploring methods to reduce RFO-induced flatulence through treatments like soaking, cooking, germination, and enzymatic degradation, aiming to improve legume digestibility without compromising nutritional value (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of raffinose, including its solubility in water and other solvents, melting point, and specific rotation, are significant for its identification, extraction, and application in various fields, such as food industry and plant physiology research. However, detailed studies focusing solely on the physical properties of raffinose are limited and often embedded within broader research on RFOs and their roles in plants and nutrition.
Chemical Properties Analysis
Raffinose's chemical properties, such as its reactivity with specific enzymes (e.g., α-galactosidases for hydrolysis into galactose and sucrose), stability under various conditions, and its role in chemical reactions within living organisms, are crucial for understanding its biological significance and potential applications. Its indigestibility by human enzymes, leading to fermentation by gut microbiota, illustrates a key chemical property with significant nutritional implications (Banti, 2021).
Scientific Research Applications
1. Raffinose Synthesis and Plant Seed Development
Raffinose is a widespread oligosaccharide in plant seeds and tissues. The enzyme raffinose synthase plays a crucial role in channeling sucrose into the raffinose oligosaccharide pathway, as evidenced in pea seeds (Pisum sativum L.) (Peterbauer et al., 2002). This pathway's significance lies in its influence on seed development and the response to environmental stresses.
2. Nutritional Enhancement in Poultry Feed
In soybeans, the silencing of the raffinose synthase gene resulted in reduced raffinose content, enhancing the true metabolizable energy in poultry feed (Valentine et al., 2017). This modification implies a direct correlation between raffinose levels in crops and their nutritional value for monogastric animals.
3. Industrial Intermediates from Raffinose
Raffinose can be converted into furan derivatives and sugar alcohols using heterogeneous catalysts, as demonstrated in the one-pot synthesis from raffinose (Dabral et al., 2014). These findings highlight raffinose's potential in generating important industrial intermediates.
4. Stress Responses in Plants
Raffinose has been linked to plant responses to abiotic stresses such as cold and salt. Genes encoding raffinose synthase in sugar beet, for instance, showed differential responses to these stresses, implying a protective role for raffinose in stress conditions (Kito et al., 2017).
5. Therapeutic Agent for Metabolic Disorders
Raffinose from Costus speciosus was found to attenuate lipid synthesis and improve insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic diseases (Muthukumaran et al., 2018).
6. Enhancing Drought Tolerance in Plants
In maize and Arabidopsis, raffinose synthase was found to enhance drought tolerance through the synthesis or hydrolysis of raffinose, depending on the availability of sucrose in plant cells (Li et al., 2020). This discovery opens avenues for improving plant drought stress tolerance.
7. Cryopreservation of Sperm
The addition of raffinose to semen extenders for Merino ram sperm cryopreservation showed improved post-thawed sperm parameters, suggesting its role in protecting sperm from cryopreservation injury (Bucak et al., 2013).
8. Prebiotic Potential
Raffinose has demonstrated prebiotic potential, affecting human gut microbiota by increasing beneficial bacteria while decreasing pathogenic bacteria. Its fermentation by gut bacteria suggests functional properties for human health (Amorim et al., 2020).
Safety And Hazards
Future Directions
Raffinose family oligosaccharides (RFOs) have been reported to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity . In humans, RFOs have beneficial effects in the large intestine and have shown prebiotic potential by promoting the growth of beneficial bacteria reducing pathogens and putrefactive bacteria present in the colon .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEKGTMRGPLJ-ZQSKZDJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041111 | |
Record name | Raffinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Raffinose | |
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Record name | Raffinose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
203 mg/mL | |
Record name | Raffinose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Raffinose | |
CAS RN |
512-69-6, 17629-30-0 | |
Record name | Raffinose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Raffinose | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512696 | |
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Record name | Caryophyllene alcohol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017629300 | |
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Record name | Raffinose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16839 | |
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Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Raffinose | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8041111 | |
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Record name | Raffinose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.407 | |
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Record name | RAFFINOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O3QU595M | |
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Record name | Raffinose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 °C | |
Record name | Raffinose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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